(1-Acetamidoethyl)boronic acid
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Overview
Description
(1-Acetamidoethyl)boronic acid is an organic compound that contains a boronic acid functional group. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent and two hydroxyl groups. These compounds are known for their unique properties as mild organic Lewis acids and their stability, making them attractive synthetic intermediates .
Preparation Methods
The synthesis of (1-Acetamidoethyl)boronic acid typically involves the reaction of an appropriate boronic ester with an acetamidoethyl precursor. One common method is the electrophilic borylation of aryl Grignard reagents prepared from arylbromides by direct insertion of magnesium in the presence of lithium chloride or by magnesium/bromine exchange with isopropylmagnesium chloride-lithium chloride complex . The reaction conditions are generally mild, and the yields are excellent at low temperatures.
Chemical Reactions Analysis
(1-Acetamidoethyl)boronic acid undergoes various types of chemical reactions, including:
Scientific Research Applications
(1-Acetamidoethyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions.
Medicine: They are used in the design of enzyme inhibitors and as potential therapeutic agents.
Industry: Boronic acids are utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (1-Acetamidoethyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The molecular targets and pathways involved include the formation of boronate esters and the inhibition of specific enzymes through the interaction with their active sites .
Comparison with Similar Compounds
(1-Acetamidoethyl)boronic acid can be compared with other boronic acids, such as phenylboronic acid and methylboronic acid. While all boronic acids share the ability to form reversible covalent bonds with diols, this compound is unique due to its acetamidoethyl group, which imparts specific reactivity and selectivity in biological and chemical applications . Similar compounds include:
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
These compounds differ in their substituents, which influence their reactivity and applications .
Properties
CAS No. |
173860-22-5 |
---|---|
Molecular Formula |
C4H10BNO3 |
Molecular Weight |
130.94 g/mol |
IUPAC Name |
1-acetamidoethylboronic acid |
InChI |
InChI=1S/C4H10BNO3/c1-3(5(8)9)6-4(2)7/h3,8-9H,1-2H3,(H,6,7) |
InChI Key |
LGJOLKUWBFJTBQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C(C)NC(=O)C)(O)O |
Origin of Product |
United States |
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